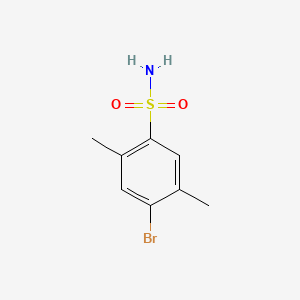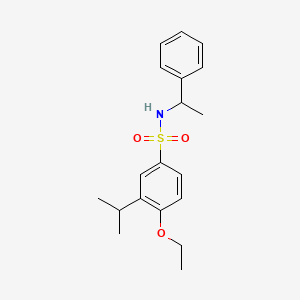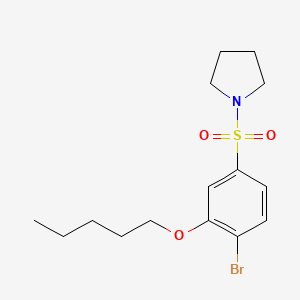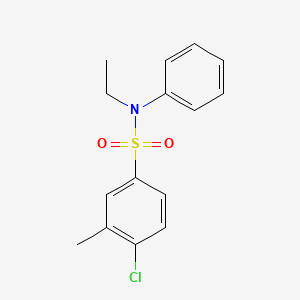amine CAS No. 1246821-54-4](/img/structure/B603040.png)
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxypropyl group, and a dimethylbenzenesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 3-hydroxypropylamine.
Reaction: The 2,4-dimethylbenzenesulfonyl chloride is reacted with 3-hydroxypropylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide.
Ethoxylation: The intermediate is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium alkoxides or Grignard reagents.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
科学的研究の応用
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and hydroxypropyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
類似化合物との比較
Similar Compounds
N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: Lacks the ethoxy group.
5-methoxy-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: Contains a methoxy group instead of an ethoxy group.
5-ethoxy-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to the presence of both the ethoxy and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1246821-54-4 |
|---|---|
分子式 |
C13H21NO4S |
分子量 |
287.38g/mol |
IUPAC名 |
5-ethoxy-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-4-18-12-9-13(11(3)8-10(12)2)19(16,17)14-6-5-7-15/h8-9,14-15H,4-7H2,1-3H3 |
InChIキー |
MOWWQNXJVBPDLD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
amine](/img/structure/B602958.png)

![Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602964.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B602965.png)
![5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene](/img/structure/B602966.png)
amine](/img/structure/B602967.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B602968.png)
amine](/img/structure/B602969.png)

amine](/img/structure/B602971.png)


![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
